4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S2/c1-4-29-19-9-7-17(8-10-19)23(18-13-14-30(25,26)15-18)21(24)16-5-11-20(12-6-16)31(27,28)22(2)3/h5-14,18H,4,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAKVCRBDWPECJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the dimethylsulfamoyl group through sulfonation reactions. The dioxo-dihydro-thiophenyl group can be introduced via cyclization reactions, and the ethoxyphenyl group can be added through etherification reactions. Each step requires specific reagents, catalysts, and reaction conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production methods often employ advanced techniques such as automated reactors, high-throughput screening, and process optimization to achieve efficient and sustainable synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxo-dihydro-thiophenyl group to a thiol or thioether.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Enzyme Inhibition
Recent studies have highlighted the potential of sulfonamide derivatives as enzyme inhibitors. For instance, compounds similar to 4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)benzamide have been evaluated for their inhibitory effects on enzymes such as:
- α-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism and is a target for managing Type 2 diabetes mellitus (T2DM) .
- Acetylcholinesterase : Inhibition of this enzyme is relevant for Alzheimer’s disease treatment due to its role in neurotransmission .
Anticancer Activity
Sulfonamide derivatives have shown promise in anticancer research. The compound's structure may allow it to interact with specific cellular pathways involved in cancer proliferation. For example:
- Research has indicated that modifications to the sulfonamide moiety can enhance the anticancer properties of related compounds .
- The compound's ability to inhibit certain cancer cell lines is an area of ongoing investigation.
Case Study 1: Enzyme Inhibition Potential
A study focused on synthesizing new sulfonamides demonstrated that compounds with similar structural characteristics exhibited significant inhibitory activity against α-glucosidase and acetylcholinesterase. The findings suggest that structural modifications can optimize the inhibitory effects, making these compounds suitable candidates for further pharmacological evaluation .
Case Study 2: Anticancer Evaluation
In another study, the anticancer potential of sulfonamide derivatives was assessed using various cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity against specific cancer types, highlighting the therapeutic potential of such compounds in oncology .
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)benzamide depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to specific biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Table 1: Substituent Comparison
Key Observations:
Spectroscopic and Physical Properties
Table 3: IR Spectral Features
- The target’s lack of C=S bands (cf. Compounds [4–6]) confirms the absence of thioamide groups, distinguishing it from intermediates in .
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)benzamide is a complex organic molecule characterized by its unique structural components, which include a dimethylsulfamoyl group and a thiophene derivative. This structural complexity suggests potential for diverse biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is . The presence of a sulfonamide group indicates potential antibacterial properties, while the thiophene ring may enhance interactions with biological targets such as enzymes or receptors.
Antibacterial Properties
The sulfonamide group is well-known for its role in inhibiting bacterial folic acid synthesis. Compounds with similar structures have demonstrated significant antibacterial activity. For instance, studies indicate that sulfonamides can effectively target bacterial enzymes involved in folate metabolism, making them candidates for antibiotic development .
Anti-inflammatory Effects
Research has shown that compounds similar to this compound exhibit anti-inflammatory properties. This activity is often attributed to the ability of these compounds to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Potential for Cancer Treatment
The unique structural features of this compound may also allow exploration in cancer treatment. Some benzamide derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms .
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship analysis has been conducted on related compounds. Modifications to the benzamide scaffold have yielded derivatives with enhanced potency against specific biological targets. For example, certain substitutions at the thiophene ring have been linked to increased binding affinity to bacterial enzymes .
Case Studies
- Antiviral Activity : A study explored related benzamide derivatives as inhibitors of viral entry, particularly against Ebola and Marburg viruses. These compounds exhibited low cytotoxicity and high potency (EC50 values < 10 μM), suggesting broad-spectrum antiviral activity .
- Toxicity Assessments : Toxicity studies using zebrafish embryos indicated that certain modifications to the benzamide structure could reduce toxicity while maintaining biological efficacy. Compounds were assessed for their effects on embryonic development, providing insights into safety profiles for potential therapeutic applications .
Comparative Analysis
The following table summarizes the biological activities and structural features of selected related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Compound A | Sulfonamide + Thiophene | Antibacterial | High potency against Gram-positive bacteria |
| Compound B | Benzamide + Oxadiazole | Antifungal | Effective against resistant strains |
| Compound C | Benzamide + Dimethylsulfamoyl | Antiviral | Broad-spectrum activity against filoviruses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
